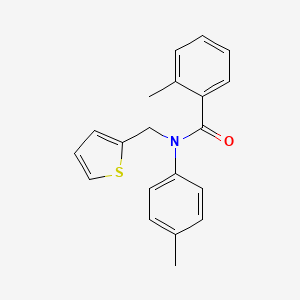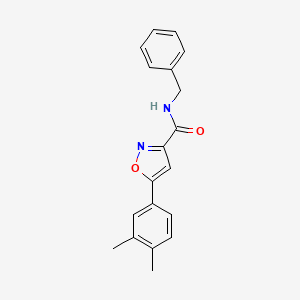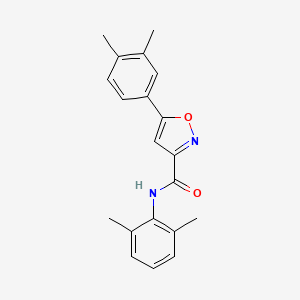
2-((6-phenylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the pyrimidine ring through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via nucleophilic substitution reactions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the sulfanyl-substituted pyrimidine and the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified amide or sulfanyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring.
Trifluoromethylphenyl Derivatives: Compounds with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
2-[(6-Phenylpyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, including the pyrimidine ring, sulfanyl linkage, and trifluoromethylphenyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C20H16F3N3OS |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(6-phenylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H16F3N3OS/c1-13(19(27)26-16-10-6-5-9-15(16)20(21,22)23)28-18-11-17(24-12-25-18)14-7-3-2-4-8-14/h2-13H,1H3,(H,26,27) |
InChI Key |
LIVZGUNGDXPCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B11361870.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11361873.png)
![N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B11361877.png)
methanone](/img/structure/B11361879.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11361883.png)


![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11361890.png)

![2-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11361898.png)
![N-(3-chlorophenyl)-2-({2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11361905.png)
![2-(2-chlorophenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11361908.png)

